molecular formula C5H5ClN2 B1313406 2-(Chloromethyl)pyrimidine CAS No. 54198-88-8

2-(Chloromethyl)pyrimidine

Cat. No.: B1313406
CAS No.: 54198-88-8
M. Wt: 128.56 g/mol
InChI Key: MSFVEEFXECBJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)pyrimidine is an organohalide compound that consists of a pyrimidine ring with a chloromethyl group attached to the second carbon atom Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Scientific Research Applications

2-(Chloromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and ligands for coordination chemistry.

    Biology: The compound is employed in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, such as antiviral, antibacterial, and anticancer activities.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

Target of Action

2-(Chloromethyl)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to inhibit their expression and activities, resulting in its pharmacological effects.

Biochemical Pathways

Pyrimidines, including this compound, are involved in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Changes in pyrimidine metabolism under various conditions can affect the action of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory effects. By inhibiting the expression and activities of certain vital inflammatory mediators, this compound may help to reduce inflammation and other related symptoms .

Safety and Hazards

2-(Chloromethyl)pyrimidine is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions are crucial for its anti-inflammatory effects, as they help reduce inflammation by inhibiting the expression and activities of these mediators.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activation of nuclear factor κB, a key regulator of immune response and inflammation . By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and other inflammatory mediators, thereby exerting its anti-inflammatory effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its inhibitory effects on nuclear factor κB activation are mediated through direct binding to the protein complex, preventing its translocation to the nucleus and subsequent gene transcription . This mechanism is essential for its anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory mediators, suggesting potential long-term benefits for inflammatory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to inflammation and immune response . The compound’s interactions with enzymes such as inducible nitric oxide synthase and cyclooxygenase-2 are crucial for its anti-inflammatory effects, as they help modulate the production of inflammatory mediators.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its activity, as they ensure that the compound reaches its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the cytoplasm and nucleus is essential for its inhibitory effects on nuclear factor κB activation, as it needs to interact with the protein complex in these compartments to prevent gene transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)pyrimidine can be synthesized through several methods. One common approach involves the chloromethylation of pyrimidine derivatives. This reaction typically requires the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group on the pyrimidine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyrimidine carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylpyrimidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary or secondary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

  • Substitution reactions yield various substituted pyrimidine derivatives.
  • Oxidation reactions produce pyrimidine carboxylic acids or other oxidized forms.
  • Reduction reactions result in methylpyrimidine derivatives.

Comparison with Similar Compounds

2-(Chloromethyl)pyrimidine can be compared with other similar compounds, such as:

    2-(Chloromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring. It is also an alkylating agent and used in the synthesis of ligands.

    2-(Chloromethyl)benzimidazole: Contains a benzimidazole ring and is used in the synthesis of pharmaceuticals and agrochemicals.

    2-(Chloromethyl)thiazole: Features a thiazole ring and is employed in the development of bioactive molecules.

The uniqueness of this compound lies in its pyrimidine ring, which provides distinct electronic and steric properties compared to other heterocyclic compounds

Properties

IUPAC Name

2-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFVEEFXECBJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512151
Record name 2-(Chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54198-88-8
Record name 2-(Chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)pyrimidine
Reactant of Route 2
2-(Chloromethyl)pyrimidine
Reactant of Route 3
2-(Chloromethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)pyrimidine
Reactant of Route 6
2-(Chloromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.